molecular formula C20H19FN2O2 B2535564 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide CAS No. 851406-67-2

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide

Cat. No. B2535564
CAS RN: 851406-67-2
M. Wt: 338.382
InChI Key: LMMVJXYFUROPAJ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In We will also discuss the scientific research applications of this compound and list future directions for research.

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives are synthesized through various chemical reactions, highlighting their versatile applications in medicinal chemistry and drug development. One method involves a tandem addition-elimination-SNAr reaction, which produces ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structures, significant in several drug compounds (Bunce, Lee, & Grant, 2011). These processes are critical for constructing complex molecules with potential therapeutic properties.

Antimicrobial and Anticancer Activity

Quinoline derivatives demonstrate significant biological activities, including antimicrobial and anticancer effects. For instance, certain quinoline compounds show promising anti-tuberculosis activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Venugopala et al., 2020). Additionally, novel quinoline analogs exhibit potent antiproliferative activities against various human tumor cell lines, underlining their potential as anticancer agents (Wang et al., 2009).

Fluorescent Probes and Imaging Agents

Quinoline-based compounds are utilized as fluorescent chemosensors for metal ions in biological and environmental samples, illustrating their importance in analytical chemistry. For example, a chemosensor based on quinoline efficiently detects and quantifies Zn2+ ions in water samples and living cells, highlighting its application in environmental monitoring and biological research (Kim et al., 2016). These sensors are crucial for understanding metal ion dynamics in various settings.

Neurological Research and Drug Development

Quinoline derivatives are explored for their psycho- and neurotropic properties, including potential applications in treating neurological disorders. Certain compounds show sedative, anti-amnesic, and antihypoxic effects in vivo, suggesting their relevance in developing treatments for conditions like anxiety, memory impairment, and oxygen deprivation-related neural damage (Podolsky, Shtrygol’, & Zubkov, 2017).

properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12-3-4-13(2)18-17(12)11-15(20(25)23-18)9-10-22-19(24)14-5-7-16(21)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMVJXYFUROPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide

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